molecular formula C20H18N2O B2786600 N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide CAS No. 312594-07-3

N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide

Cat. No.: B2786600
CAS No.: 312594-07-3
M. Wt: 302.377
InChI Key: HLGTXXMQNFWVTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzyl group, a methyl group, and a pyridin-2-yl group attached to the benzamide core. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design.

Mechanism of Action

Target of Action

N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide is a complex compound with potential therapeutic applications. It has been found to inhibit the activity of tyrosinase , an enzyme that plays a crucial role in the production of melanin. This suggests that the compound could have potential applications in the treatment of conditions related to melanin overproduction.

Mode of Action

It is believed to interact with its target, tyrosinase, by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction could lead to changes in the biochemical processes involving tyrosinase, such as the production of melanin.

Result of Action

The primary result of the action of this compound is the inhibition of tyrosinase activity, leading to a potential decrease in melanin production . This could have implications for conditions related to melanin overproduction, such as hyperpigmentation disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide typically involves the reaction of 4-methyl-2-aminopyridine with benzyl chloride and benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the amide bond. The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of metal-organic frameworks (MOFs) as catalysts has also been explored to improve the reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzamides, depending on the specific reagents and conditions used .

Properties

IUPAC Name

N-benzyl-4-methyl-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O/c1-16-10-12-18(13-11-16)20(23)22(19-9-5-6-14-21-19)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGTXXMQNFWVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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